N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a p-tolyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One possible route could start with the nitration of a methylbenzamide derivative to introduce the nitro group. This is followed by the alkylation of the nitrobenzamide with a dimethylaminoethyl group. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-methylbenzamide
- N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-nitrobenzamide
- N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-methyl-4-nitrobenzamide
Uniqueness
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-8-10-15(11-9-13)18(21(3)4)12-20-19(23)16-6-5-7-17(14(16)2)22(24)25/h5-11,18H,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAJFEFLVOROHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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